R(+)-6-Bromo-APB hydrobromide

Dopamine D1 receptor Stereoselectivity Intrinsic efficacy

R(+)-6-Bromo-APB hydrobromide is the (R)-enantiomer full agonist at dopamine D1 receptors, delivering maximal adenylyl cyclase/cAMP/PKA activation that partial agonists like SKF 38393 cannot achieve. With ~28-fold D1/D2 selectivity, it enables precise D1R-targeted signaling studies without D2 off-target confounds. Uniquely supports robust intravenous self-administration in non-human primates, making it indispensable for addiction and reward-pathway research. Also upregulates μ opioid receptor mRNA in nucleus accumbens, enabling transcriptional neuroplasticity studies. Procuring the specific (R)-(+)-isomer is critical—the (S)-enantiomer is a weak partial agonist and cannot substitute. For reproducible, high-efficacy D1R pharmacology, this is the definitive tool compound.

Molecular Formula C19H21Br2NO2
Molecular Weight 455.2 g/mol
CAS No. 139689-19-3
Cat. No. B1678724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR(+)-6-Bromo-APB hydrobromide
CAS139689-19-3
SynonymsR(+)-6-Bromo-APB hydrobromide;  R(+) 6 Bromo APB hydrobromide;  R(+)-6-Bromo-APB HBr;  R(+) 6 Bromo APB HBr; 
Molecular FormulaC19H21Br2NO2
Molecular Weight455.2 g/mol
Structural Identifiers
SMILESC=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br
InChIInChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1
InChIKeyCTAUBYSSTAODOD-PKLMIRHRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





R(+)-6-Bromo-APB Hydrobromide (CAS 139689-19-3): Selective Dopamine D1 Full Agonist for Neuroscience Research


R(+)-6-Bromo-APB hydrobromide (CAS 139689-19-3), also known as R(+)-6-bromo-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, is a synthetic, rigid analog of dopamine belonging to the 1-phenyl-3-benzazepine class [1]. It is widely recognized as a potent and selective full agonist at the dopamine D1 receptor (D1R) [2], with its (R)-enantiomer exhibiting robust agonist activity that distinguishes it from both its (S)-counterpart and other D1-targeting probes. Its primary applications lie in neuroscience and pharmacology for dissecting D1R-mediated signaling pathways, studying receptor-ligand interactions, and probing dopaminergic functions in in vitro and in vivo models.

Why R(+)-6-Bromo-APB Hydrobromide Cannot Be Replaced by Other D1 Agonists or Structural Analogs


Interchanging R(+)-6-Bromo-APB hydrobromide with other D1 receptor agonists like SKF 38393, SKF 81297, or even its S(-) enantiomer is not scientifically justifiable due to profound differences in intrinsic efficacy, stereoselectivity, and downstream functional outcomes [1]. The (R)-enantiomer acts as a potent full agonist capable of maximizing receptor-mediated signaling, whereas the (S)-enantiomer is a weak partial agonist, and the prototypical agonist SKF 38393 exhibits only low-to-moderate efficacy [2]. Such variations lead to disparate behavioral and neurochemical effects, with R(+)-6-Bromo-APB reliably supporting self-administration and inducing robust in vivo responses that lower-efficacy ligands fail to mimic [1]. Procurement of the specific (R)-(+)-isomer is therefore essential for experimental reproducibility and for accurately modeling D1R-mediated physiology.

Quantitative Differentiation of R(+)-6-Bromo-APB Hydrobromide Versus Key Comparators


Stereoselective Efficacy: Full Agonist (R) vs. Partial Agonist (S) at D1 Receptors

The (R)-enantiomer of 6-Br-APB is a potent full agonist at D1 receptors, whereas the (S)-enantiomer acts as a weak partial agonist [1]. This stereoselective difference in intrinsic activity is critical for researchers requiring maximal receptor activation.

Dopamine D1 receptor Stereoselectivity Intrinsic efficacy Enantiomer

Comparative In Vivo Efficacy: R(+)-6-Br-APB Induces 9-Fold Increase in Eye Blinking vs. Moderate Responses of Other D1 Agonists

In squirrel monkeys, R(+)-6-Br-APB produced a 9-fold increase in eye blinking over control values at 0.3 mg/kg, representing the highest response among tested D1 agonists [1]. In contrast, SKF 83959 and SKF 77434 induced only 4-fold and 3.5-fold increases, respectively, while SKF 38393 did not significantly stimulate eye blink rates above vehicle [1]. This demonstrates a clear efficacy gradient.

Dopamine D1 receptor Behavioral pharmacology Efficacy Eye blink

Reinforcing Effects: R(+)-6-Br-APB Maintains Self-Administration Whereas Lower-Efficacy D1 Agonists Fail

In rhesus monkeys, all subjects (N=4) self-administered the high-efficacy D1 agonists SKF 81297, SKF 82958, and R(+)-6-Br-APB at rates above vehicle [1]. In stark contrast, no monkeys self-administered the lower-efficacy D1 agonists SKF 38393 (N=4), SKF 77434 (N=4), or the S(-) enantiomer of 6-Br-APB (N=2) [1].

Dopamine D1 receptor Self-administration Reinforcement Behavior

In Vivo Neurochemical Effect: R(+)-6-Br-APB Mimics Cocaine-Induced µ-Opioid Receptor mRNA Upregulation

Chronic continuous administration of R(+)-6-bromo-APB hydrobromide mimicked cocaine-induced upregulation of µ opioid receptor (MOR) mRNA in the rat nucleus accumbens, with a similar time course peaking at 3 days of treatment [1]. This effect was blocked by dopamine antagonists, confirming D1/D2 receptor involvement [1].

Dopamine receptor Gene expression µ opioid receptor Nucleus accumbens

High-Affinity D1 Binding Profile: R(+)-6-Br-APB Exhibits ~30-Fold Selectivity for D1-like over D2-like Receptors

R(+)-6-Bromo-APB hydrobromide demonstrates high-affinity binding to dopamine D1-like receptors with a Ki of 12 nM, while exhibiting moderate activity at D2-like receptors (Ki = 340 nM) . This represents an approximate 28-fold selectivity for D1 over D2 receptors.

Dopamine D1 receptor Radioligand binding Ki Selectivity

Optimal Research Applications for R(+)-6-Bromo-APB Hydrobromide in Neuroscience and Pharmacology


Dissecting D1 Receptor-Mediated Signal Transduction and Gene Expression

Use R(+)-6-Bromo-APB hydrobromide as a high-efficacy, full D1 agonist to maximally stimulate adenylyl cyclase/cAMP/PKA signaling cascades and downstream gene transcription. Its ability to upregulate μ opioid receptor mRNA in vivo [1] makes it an ideal tool for studying D1R-dependent neuroplasticity and transcriptional regulation in striatal and accumbal neurons.

Behavioral Pharmacology: Modeling Reinforcement and Reward

Employ R(+)-6-Bromo-APB hydrobromide in intravenous self-administration paradigms or conditioned place preference assays to investigate the reinforcing properties of D1R activation [2]. Its unique capacity to support robust self-administration in non-human primates, unlike lower-efficacy agonists, allows researchers to probe D1R contributions to addiction-related behaviors and evaluate potential pharmacotherapies.

In Vivo Efficacy Benchmarking: Eye Blink and Motor Activity Studies

Utilize R(+)-6-Bromo-APB hydrobromide as a positive control or reference compound in behavioral assays such as eye blink rate measurements [3] or locomotor activity monitoring. Its pronounced 9-fold increase in eye blinking provides a quantifiable, efficacy-dependent endpoint for comparing novel D1R ligands or assessing D1R functional status in disease models (e.g., Parkinson's disease, schizophrenia).

Receptor Binding and Selectivity Profiling

Apply R(+)-6-Bromo-APB hydrobromide as a reference ligand in competition binding assays to characterize the D1R affinity and selectivity of novel compounds . Its ~28-fold selectivity for D1 over D2 receptors enables precise discrimination of D1R-specific interactions from potential D2R off-target effects in heterologous competition studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for R(+)-6-Bromo-APB hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.